
1,1'-(Cyclohexane-1,4-diyl)di(but-2-en-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) is an organic compound characterized by a cyclohexane ring bonded to two but-2-en-1-one groups
Métodos De Preparación
The synthesis of 1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) typically involves the reaction of cyclohexane-1,4-dione with but-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.
Análisis De Reacciones Químicas
1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) can be compared with similar compounds such as:
1,1’-Cyclohexane-1,4-diyldiethanone: Similar structure but with ethanone groups instead of but-2-en-1-one groups.
4,4’-(Cyclohexane-1,1-diyl)bis(N,N-di-p-tolylaniline): Contains a cyclohexane ring bonded to aromatic amine groups.
1,1-Bis(4-aminophenyl)cyclohexane: Features a cyclohexane ring bonded to aminophenyl groups. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
94290-95-6 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-(4-but-2-enoylcyclohexyl)but-2-en-1-one |
InChI |
InChI=1S/C14H20O2/c1-3-5-13(15)11-7-9-12(10-8-11)14(16)6-4-2/h3-6,11-12H,7-10H2,1-2H3 |
Clave InChI |
KQXDXDGIEDOCEO-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)C1CCC(CC1)C(=O)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)

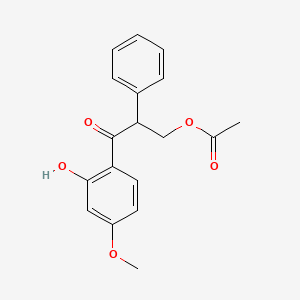
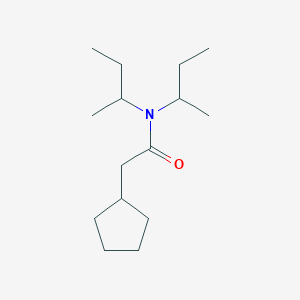
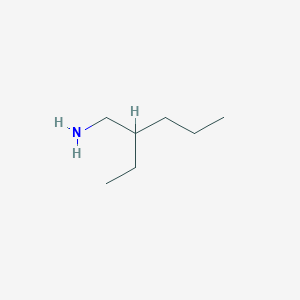

![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)
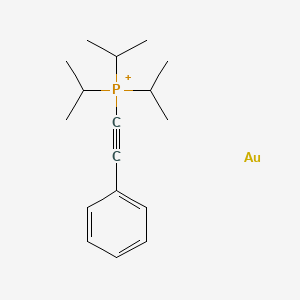
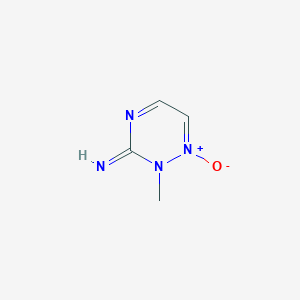
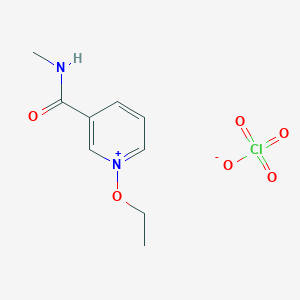
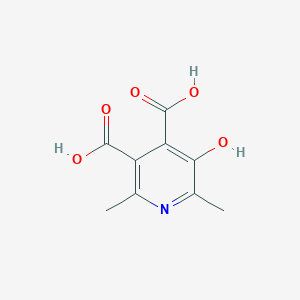
![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
